molecular formula C17H15BrO2 B13657646 Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate

Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate

Cat. No.: B13657646
M. Wt: 331.2 g/mol
InChI Key: NFFYDFKHDZIKSW-UHFFFAOYSA-N
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Description

Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate is a cyclopropane-containing aromatic ester with a biphenyl backbone substituted with a bromine atom. Its structure combines a rigid cyclopropane ring, a carboxylate ester group, and a brominated biphenyl system, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H15BrO2

Molecular Weight

331.2 g/mol

IUPAC Name

methyl 1-[4-(4-bromophenyl)phenyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C17H15BrO2/c1-20-16(19)17(10-11-17)14-6-2-12(3-7-14)13-4-8-15(18)9-5-13/h2-9H,10-11H2,1H3

InChI Key

NFFYDFKHDZIKSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate

Suzuki-Miyaura Cross-Coupling Reaction

The predominant synthetic route to this compound involves the palladium-catalyzed Suzuki-Miyaura cross-coupling between a brominated aryl compound and a boronic acid or ester derivative. This method is favored for its mild conditions, high selectivity, and good yields.

General Procedure
  • Starting Materials :
    • 1-(4-bromophenyl)cyclopropane-1-carboxylate methyl ester or its acid form
    • 4-bromophenylboronic acid or substituted boronic acids
  • Catalyst : Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride [(dppf)PdCl2]
  • Base : Potassium carbonate (K2CO3) or potassium phosphate (K3PO4)
  • Solvent : Polar aprotic solvents like toluene, 1,4-dioxane, or acetonitrile-water mixtures
  • Conditions : Heating at 80–90 °C under inert atmosphere (nitrogen or argon) for 12–16 hours
Example Synthesis (Adapted from)
Reagent/Condition Amount/Details
1-(4-bromophenyl)cyclopropane-1-carboxylic acid methyl ester 1.91 mmol
4-bromophenylboronic acid 2.3 mmol
Potassium carbonate 3.82 mmol
(dppf)PdCl2 0.19 mmol
Toluene 10 mL
Temperature 90 °C
Reaction time 12 h
Atmosphere Nitrogen
  • The reaction mixture is stirred under nitrogen at 90 °C for 12 hours.
  • After completion, the mixture is filtered to remove solids.
  • The filtrate is concentrated under reduced pressure.
  • The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate (50:1 v/v).
  • The product is isolated as a white solid with a yield of approximately 93.6%.

Alternative Synthetic Routes and Variations

Use of Boronic Acid MIDA Esters

In some protocols, boronic acid MIDA (N-methyliminodiacetic acid) esters are used as stable boron sources for the Suzuki coupling, which can improve handling and reaction control. For example, 4-bromophenylboronic acid MIDA ester was employed in modular syntheses of biphenyl derivatives with cyclopropane carboxylate groups.

Direct Synthesis from 1-(4-bromophenyl)cyclopropane-1-carboxylic Acid

A one-step Suzuki-Miyaura cross-coupling reaction can be performed starting from 1-(4-bromophenyl)cyclopropane-1-carboxylic acid and various substituted boronic acids, catalyzed by Pd(PPh3)4 in an alkaline aqueous-organic solvent mixture (1,4-dioxane/H2O) at 80 °C for 16 hours. The crude product is purified by extraction and column chromatography.

Reaction Optimization and Analytical Data

Reaction Monitoring and Purification

  • Reaction progress is typically monitored by thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC).
  • Purification is achieved by silica gel column chromatography with solvents such as petroleum ether and ethyl acetate.
  • Recrystallization from dichloromethane/methanol mixtures is also reported for further purification.

Characterization Techniques

Summary Table of Preparation Methods

Parameter Method 1: Suzuki with (dppf)PdCl2 in Toluene Method 2: Suzuki with Pd(PPh3)4 in 1,4-Dioxane/H2O Method 3: Using Boronic Acid MIDA Esters
Starting Material Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate 1-(4-bromophenyl)cyclopropane-1-carboxylic acid 4-bromophenylboronic acid MIDA ester
Boronic Acid Derivative 4-bromophenylboronic acid Various substituted boronic acids 4-bromophenylboronic acid MIDA ester
Catalyst (dppf)PdCl2 Pd(PPh3)4 Pd(dppf)Cl2·DCM
Base Potassium carbonate Potassium carbonate Potassium phosphate
Solvent Toluene 1,4-dioxane/H2O Acetonitrile
Temperature 90 °C 80 °C Room temperature
Reaction Time 12 hours 16 hours 1 hour (for intermediate steps)
Yield ~93.6% Good yields (not explicitly quantified) High conversion, followed by further steps
Purification Silica gel chromatography Silica gel chromatography Extraction and chromatography

Research Findings and Perspectives

  • The Suzuki-Miyaura cross-coupling remains the gold standard for synthesizing biphenyl cyclopropane carboxylate derivatives due to its robustness and versatility.
  • Using boronic acid MIDA esters can improve reagent stability and reaction control, facilitating modular synthesis of functionalized derivatives.
  • Reaction conditions such as base choice, solvent system, and catalyst loading significantly impact yield and purity.
  • The presence of the bromo substituent on the biphenyl ring allows for further functionalization via electrophilic aromatic substitution or additional cross-coupling reactions, expanding the compound’s utility in synthetic chemistry and drug development.
  • Analytical data from NMR, IR, and MS confirm the successful synthesis and high purity of the target compound.
  • The synthetic methodologies outlined are scalable and suitable for producing research quantities for further biological or material science studies.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropane ring play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate with structurally related compounds, focusing on molecular features, physicochemical properties, and hazards.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Density (g/cm³) Hazard Profile
This compound (Target) C₁₇H₁₅BrO₂ Biphenyl, bromine, cyclopropane, ester ~331.2 (estimated) N/A Likely similar to analogs [2, 5]
Methyl 1-(4-bromophenyl)cyclopropanecarboxylate () C₁₁H₁₁BrO₂ Single bromophenyl, cyclopropane, ester 255.11 N/A Harmful (inhalation, skin, ingestion)
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid () C₁₀H₉BrO₂ Single bromophenyl, cyclopropane, acid 241.09 1.671 No direct hazard data
Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate () C₁₂H₁₄BrNO₂ Amino, methyl, bromophenyl, cyclopropane 284.15 N/A Precautionary handling advised
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate () C₁₄H₁₇BrO₂ Cyclohexane, bromophenyl, ester 297.19 N/A No explicit hazards listed

Key Findings

Structural Rigidity vs.

Functional Group Effects: The ester group in the target compound and analogs () enhances volatility and metabolic stability compared to the carboxylic acid derivative () . The amino group in introduces hydrogen-bonding capability, altering reactivity and toxicity compared to non-amino derivatives .

Hazard Profiles :

  • Methyl 1-(4-bromophenyl)cyclopropanecarboxylate () is explicitly labeled harmful, suggesting similar risks for the target compound due to shared ester and bromophenyl moieties .
  • Cyclohexane-based derivatives () lack explicit hazard data, possibly indicating milder toxicity than cyclopropane analogs .

Physical Properties :

  • The carboxylic acid derivative () has a higher density (1.671 g/cm³) than ester analogs, likely due to stronger intermolecular forces .

Research Implications and Gaps

  • Synthetic Applications : The biphenyl system in the target compound could improve photophysical properties for optoelectronic materials, though this requires experimental validation.
  • Pharmacological Potential: Cyclopropane esters are common in protease inhibitors; the biphenyl-bromine system may enhance target selectivity .
  • Safety Data Gaps : Direct toxicological studies on the target compound are absent; extrapolation from analogs () suggests precautionary handling.

Biological Activity

Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate, with the CAS number 1423700-73-5, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic development. This article reviews the compound's structure, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H15_{15}BrO2_2
  • Molecular Weight : 331.20 g/mol
  • CAS Number : 1423700-73-5

The compound features a cyclopropane ring linked to a bromo-substituted biphenyl moiety, which may influence its interaction with biological targets.

Research indicates that compounds with similar structural features often interact with various biological pathways, including:

  • Sigma Receptor Binding : Compounds with cyclopropane structures have shown affinity for sigma receptors, which are implicated in several neurological disorders and cancer .
  • Inhibition of Enzymatic Activity : Some derivatives have been evaluated for their ability to inhibit enzymes involved in cancer progression, such as CD73, which plays a role in tumor immune evasion .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study on related compounds demonstrated significant inhibitory effects on CD73 activity, suggesting potential use in cancer immunotherapy. The structure–activity relationship highlighted the importance of substituents on the biphenyl ring for enhancing potency .
  • Binding Affinity Assessments :
    • Compounds bearing similar cyclopropane structures were tested for binding affinities at various nicotinic acetylcholine receptor (nAChR) subtypes. For instance, one compound showed high selectivity for α4β2-nAChRs, indicating potential for reduced side effects compared to non-selective ligands .
  • Antimicrobial and Anti-inflammatory Activities :
    • Related studies have explored the antimicrobial and anti-inflammatory properties of cyclopropane derivatives. These compounds exhibited promising activity against various pathogens and inflammatory conditions, although specific data on this compound remains limited .

Data Table: Biological Activity Overview

Compound NameBiological TargetAssay TypeIC50 (nM)Notes
This compoundCD73InhibitionTBDPotential anticancer activity
Related Cyclopropane Derivativeα4β2-nAChRBinding Affinity15.9High selectivity over β4 subunits
Analog CompoundSigma ReceptorsBinding AssayTBDImplications in neuropharmacology

Q & A

Basic: What are the common synthetic routes for Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate?

Methodological Answer:
The compound is typically synthesized via cyclopropanation of a pre-functionalized biphenyl precursor. A key step involves the use of a Simmons–Smith reagent (e.g., Zn/Cu couple with diiodomethane) to form the cyclopropane ring. The brominated biphenyl moiety can be introduced through Suzuki-Miyaura coupling between a 4-bromophenylboronic acid and a methyl-substituted cyclopropane-carboxylate derivative. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical to avoid side reactions such as ring-opening or undesired cross-coupling byproducts .

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR are used to confirm the cyclopropane ring (characteristic upfield shifts for cyclopropane protons at δ 0.5–1.5 ppm) and biphenyl coupling (aromatic protons in the δ 6.5–7.5 ppm range). The ester carbonyl (C=O) typically resonates at δ 165–175 ppm in 13^{13}C NMR .
  • HPLC-MS: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) confirms molecular ion peaks and purity (>95%). Electrospray ionization (ESI) in positive mode is preferred for ester derivatives .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:
The compound is sensitive to light, moisture, and strong acids/bases due to the strained cyclopropane ring and ester group. Storage recommendations include:

  • Temperature: –20°C in amber vials under inert gas (Ar/N2_2).
  • Solvent Compatibility: Dissolve in dry DCM or THF for long-term stability. Avoid protic solvents (e.g., MeOH, H2_2O) to prevent ester hydrolysis .

Advanced: How can reaction conditions be optimized to minimize cyclopropane ring-opening during synthesis?

Methodological Answer:

  • Low-Temperature Reactions: Perform cyclopropanation below –10°C to reduce ring strain-induced reactivity.
  • Lewis Acid Catalysts: Use BF3_3·OEt2_2 to stabilize transition states and suppress β-elimination.
  • Solvent Choice: Non-polar solvents (e.g., toluene) minimize nucleophilic attack on the cyclopropane ring. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 8:2) .

Advanced: What analytical techniques resolve structural ambiguities in cyclopropane derivatives?

Methodological Answer:

  • X-ray Crystallography: Single-crystal analysis (e.g., Cu-Kα radiation, 113 K) provides precise bond angles (e.g., cyclopropane C–C–C ≈ 60°) and confirms biphenyl dihedral angles .
  • DFT Calculations: Compare experimental 1^1H NMR shifts with computed values (B3LYP/6-31G* level) to validate stereoelectronic effects .

Advanced: What strategies mitigate byproduct formation during biphenyl coupling?

Methodological Answer:

  • Catalytic System: Use Pd(PPh3_3)4_4 with Cs2_2CO3_3 to enhance coupling efficiency and reduce homocoupling byproducts.
  • Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the target compound .

Advanced: How is computational modeling applied to study the compound’s reactivity?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate cyclopropane ring strain energy (≈27 kcal/mol) to predict stability under thermal stress.
  • Docking Studies: Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Parameters include grid boxes centered on catalytic residues and Lamarckian genetic algorithms .

Advanced: How are biophysical methods used to investigate biological interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the compound on a CM5 chip to measure binding kinetics (kon_{on}/koff_{off}) with proteins like cytochrome P450.
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for interactions with DNA or lipid bilayers .

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